
Brimonidine D-tartrate
Übersicht
Beschreibung
Brimonidine D-tartrate is a highly selective alpha-2 adrenergic receptor agonist. It is primarily used in the treatment of open-angle glaucoma and ocular hypertension by reducing intraocular pressure. Additionally, it is used for the symptomatic treatment of persistent facial erythema of rosacea .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Brimonidine D-tartrate can be synthesized through a multi-step process involving the reaction of 5-bromo-6-quinoxalinamine with 2-imidazoline . The reaction conditions typically involve the use of solvents like dimethyl sulfoxide and catalysts such as palladium on carbon.
Industrial Production Methods: In industrial settings, this compound is produced through a similar synthetic route but on a larger scale. The process involves stringent quality control measures to ensure the purity and efficacy of the final product .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, particularly in the presence of strong oxidizing agents.
Reduction: It can be reduced using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions, especially nucleophilic substitution, due to the presence of the bromine atom.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or potassium permanganate.
Reduction: Lithium aluminum hydride or sodium borohydride.
Substitution: Sodium hydroxide or other strong bases.
Major Products Formed:
Oxidation: Formation of quinoxaline derivatives.
Reduction: Formation of reduced imidazoline derivatives.
Substitution: Formation of substituted quinoxaline compounds.
Wissenschaftliche Forschungsanwendungen
Ophthalmic Applications
Brimonidine D-tartrate is primarily indicated for lowering intraocular pressure (IOP) in patients with open-angle glaucoma and ocular hypertension. Its mechanism involves reducing aqueous humor production and enhancing uveoscleral outflow, which helps manage elevated IOP effectively.
Clinical Efficacy:
- A clinical study demonstrated that this compound ophthalmic solution (0.15%) effectively lowers IOP by approximately 2-6 mmHg in patients with open-angle glaucoma or ocular hypertension .
- A multicenter trial compared preserved and preservative-free formulations of this compound, showing comparable efficacy and better patient satisfaction with the preservative-free version .
Dermatological Applications
This compound is also utilized in dermatology to treat persistent facial erythema associated with rosacea. The topical gel formulation works by causing vasoconstriction, thereby reducing redness.
Clinical Evidence:
- In clinical trials, brimonidine gel has shown significant improvement in facial redness compared to placebo, with patients reporting higher satisfaction levels .
Brimonidine in Glaucoma Management
A double-masked randomized controlled trial investigated the use of this compound in patients with non-arteritic anterior ischemic optic neuropathy (NAION). Although the trial did not demonstrate statistically significant improvements in visual fields, it highlighted the safety profile of brimonidine in this context .
Charles Bonnet Syndrome
A notable case involved a 68-year-old man who developed visual hallucinations attributed to this compound use. Following a change in medication regimen, the patient reported no further hallucinations, illustrating the need for careful monitoring of psychiatric side effects associated with this compound .
Safety Profile
This compound is generally well tolerated; however, it can cause side effects such as dry mouth, drowsiness, and ocular allergic reactions. In pediatric populations, particularly those under two years old, there have been reports of somnolence and other adverse reactions .
Toxicity Reports:
- A retrospective study on pediatric exposures to brimonidine found that unintentional ingestions often resulted in drowsiness and hypotension but no fatalities were reported .
Summary Table of Applications
Wirkmechanismus
Brimonidine D-tartrate exerts its effects by selectively binding to alpha-2 adrenergic receptors. This binding inhibits the activity of adenylate cyclase, reducing cyclic AMP levels and subsequently decreasing aqueous humor production in the eye. Additionally, it increases uveoscleral outflow, further reducing intraocular pressure .
Vergleich Mit ähnlichen Verbindungen
Clonidine: Another alpha-2 adrenergic agonist used for similar therapeutic purposes.
Apraclonidine: Used in the treatment of glaucoma but with a different side effect profile.
Latanoprost: A prostaglandin analog used for reducing intraocular pressure
Uniqueness: Brimonidine D-tartrate is unique due to its high selectivity for alpha-2 adrenergic receptors, which results in fewer systemic side effects compared to other non-selective adrenergic agonists .
Biologische Aktivität
Brimonidine D-tartrate is a selective alpha-2 adrenergic agonist primarily used in ophthalmology for lowering intraocular pressure (IOP) in patients with glaucoma and ocular hypertension. Its biological activity is characterized by its mechanism of action, pharmacokinetics, therapeutic effects, and safety profile.
Brimonidine acts primarily on the alpha-2 adrenergic receptors located in the iris-ciliary body. By stimulating these receptors, brimonidine reduces aqueous humor production and increases uveoscleral outflow, leading to a decrease in IOP. This mechanism is crucial for managing conditions like glaucoma, where elevated IOP can lead to optic nerve damage.
Pharmacokinetics
Brimonidine is administered topically as an ophthalmic solution. Its plasma elimination half-life ranges from 2 to 5 hours, necessitating twice-daily dosing for optimal therapeutic effect. Studies indicate that brimonidine can effectively lower IOP within a few hours post-administration, with sustained effects observed over longer periods.
Intraocular Pressure Reduction
This compound has been shown to significantly reduce IOP in various clinical studies:
- A study involving 443 subjects demonstrated that 0.2% brimonidine reduced mean peak IOP by 6.5 mm Hg compared to 6.1 mm Hg with timolol maleate over one year .
- Another study reported a mean IOP decrease of 20.8%, 27.2%, and 30.1% for different concentrations of brimonidine after one month of treatment .
Table 1: Summary of Clinical Efficacy Studies
Study Reference | Concentration | Mean IOP Reduction | Duration | Population |
---|---|---|---|---|
0.2% | 6.5 mm Hg | 1 year | Glaucoma | |
0.08%-0.5% | 20.8%-30.1% | 1 month | Ocular Hypertension | |
0.2% | 17.7% | 15 days | Ocular Hypertension |
Safety Profile
Brimonidine is generally well tolerated, though some side effects have been noted:
- Dry Mouth : Reported in approximately 33% of patients treated with brimonidine compared to 19% with timolol .
- Allergic Reactions : Occurred in about 9% of subjects .
- Other Side Effects : Fatigue, headache, and drowsiness were reported at similar rates across treatment groups.
Charles Bonnet Syndrome Induction
A notable case study reported an 88-year-old male who developed Charles Bonnet Syndrome (CBS) following the initiation of brimonidine treatment for glaucoma. The visual hallucinations ceased after discontinuation of the medication, indicating a potential link between brimonidine use and CBS in susceptible individuals .
Comparative Studies
Recent studies have compared preserved and preservative-free formulations of brimonidine:
Eigenschaften
IUPAC Name |
5-bromo-N-(4,5-dihydro-1H-imidazol-2-yl)quinoxalin-6-amine;(2S,3S)-2,3-dihydroxybutanedioic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10BrN5.C4H6O6/c12-9-7(17-11-15-5-6-16-11)1-2-8-10(9)14-4-3-13-8;5-1(3(7)8)2(6)4(9)10/h1-4H,5-6H2,(H2,15,16,17);1-2,5-6H,(H,7,8)(H,9,10)/t;1-,2-/m.0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QZHBYNSSDLTCRG-WUUYCOTASA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN=C(N1)NC2=C(C3=NC=CN=C3C=C2)Br.C(C(C(=O)O)O)(C(=O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN=C(N1)NC2=C(C3=NC=CN=C3C=C2)Br.[C@H]([C@@H](C(=O)O)O)(C(=O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16BrN5O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20426066 | |
Record name | Brimonidine D-tartrate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20426066 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
442.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1400635-36-0, 70359-46-5 | |
Record name | Brimonidine D-tartrate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20426066 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Brimonidine Tartrate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.